molecular formula C9H10O2S B13062263 (2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid

(2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid

Cat. No.: B13062263
M. Wt: 182.24 g/mol
InChI Key: AGIARBVRQNJMIP-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a thiophene ring substituted with two methyl groups at positions 4 and 5, and a propenoic acid group at position 2. The (2E) notation indicates the trans configuration of the double bond in the propenoic acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid can be achieved through various synthetic routes. One common method involves the condensation of 4,5-dimethylthiophene-2-carbaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or tetrahydrofuran

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Saturated carboxylic acids

    Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives

Scientific Research Applications

(2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of organic semiconductors, light-emitting diodes, and other electronic materials.

Mechanism of Action

The mechanism of action of (2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact pathways and targets can vary based on the specific application and modifications of the compound.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • 4,5-Dimethylthiophene-2-carboxylic acid
  • (2E)-3-(Thiophen-2-YL)prop-2-enoic acid

Uniqueness

(2E)-3-(4,5-Dimethylthiophen-2-YL)prop-2-enoic acid is unique due to the presence of both the dimethyl-substituted thiophene ring and the propenoic acid side chain. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The dimethyl groups enhance the compound’s stability and reactivity, while the propenoic acid group allows for further functionalization and derivatization.

Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

(E)-3-(4,5-dimethylthiophen-2-yl)prop-2-enoic acid

InChI

InChI=1S/C9H10O2S/c1-6-5-8(12-7(6)2)3-4-9(10)11/h3-5H,1-2H3,(H,10,11)/b4-3+

InChI Key

AGIARBVRQNJMIP-ONEGZZNKSA-N

Isomeric SMILES

CC1=C(SC(=C1)/C=C/C(=O)O)C

Canonical SMILES

CC1=C(SC(=C1)C=CC(=O)O)C

Origin of Product

United States

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